molecular formula C15H23N3 B13549428 3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine

3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine

Cat. No.: B13549428
M. Wt: 245.36 g/mol
InChI Key: XVKLBIHHYYUJMV-UHFFFAOYSA-N
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Description

3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine ring, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)piperidine: Shares the piperidine and pyrrolidine rings but lacks the pyridine ring.

    3-(1-methyl-2-pyrrolidinyl)pyridine: Contains a pyridine ring substituted with a pyrrolidine ring but lacks the piperidine ring.

Uniqueness

3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine is unique due to the presence of all three rings (pyridine, piperidine, and pyrrolidine) in its structure, which contributes to its distinct chemical and biological properties. This combination of rings allows for a greater diversity of interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

3-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C15H23N3/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)15-3-7-17-11-15/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2

InChI Key

XVKLBIHHYYUJMV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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